5-Amino-N-acetyltryptamine

Übersicht

Beschreibung

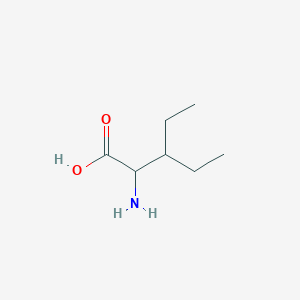

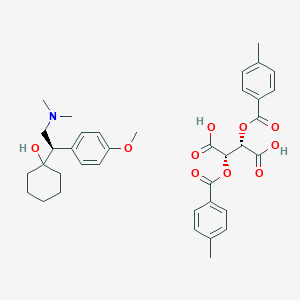

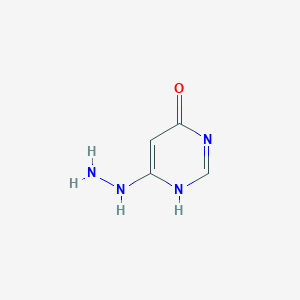

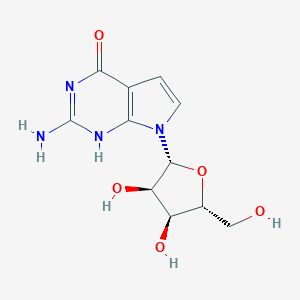

5-Amino-N-acetyltryptamine is a compound with the molecular formula C12H15N3O . It is also known by other names such as N-[2-(5-Amino-1H-indol-3-yl)ethyl]acetamide . It is related to N-acetyltryptamine, an organic compound that is a partial agonist for the melatonin receptors .

Synthesis Analysis

The synthesis of N-acetyltryptamine involves the decarboxylation of tryptophan to tryptamine by a broadly distributed aromatic amino acid decarboxylase (DDC). The next step in the conversion is N-acetylation . Some tryptamines are also chemically synthesized, with several DMT analogs, such as alpha-methyltryptamine (α-MT) and 5-methoxy-diisopropyltryptamine (5-MeO-DiPT), currently popular .

Molecular Structure Analysis

The molecular weight of 5-Amino-N-acetyltryptamine is 217.27 g/mol . The IUPAC name is N-[2-(5-amino-1H-indol-3-yl)ethyl]acetamide . The InChI is InChI=1S/C12H15N3O/c1-8(16)14-5-4-9-7-15-12-3-2-10(13)6-11(9)12/h2-3,6-7,15H,4-5,13H2,1H3,(H,14,16) .

Physical And Chemical Properties Analysis

The physical and chemical properties of 5-Amino-N-acetyltryptamine include a molecular weight of 217.27 g/mol, a hydrogen bond donor count of 3, a hydrogen bond acceptor count of 2, and a rotatable bond count of 3 . The exact mass is 217.121512110 g/mol .

Wissenschaftliche Forschungsanwendungen

Neurotrophic Factor

Melatonin, N -acetyl-5-hydroxytryptamine, is a hormone that synchronizes the internal environment with the photoperiod . It contributes to neuronal survival, proliferation, and differentiation, such as dendritogenesis and axogenesis . Its processes are similar to those caused by Nerve Growth Factor, Brain-Derived Neurotrophic Factor, Neurotrophin-3, and Neurotrophin-4/5 . This indolamine also has apoptotic and anti-inflammatory actions in specific brain regions akin to those exerted by neurotrophic factors .

Regulation of Waking-Sleep Rhythm

One of the most studied functions of melatonin is the regulation of the waking-sleep rhythm . It is synthesized in the pineal gland and greatly depends on the endogenous circadian clock located in the suprachiasmatic nucleus and the retina’s exposure to different light intensities .

Body Temperature Regulation

Melatonin also plays a significant role in the regulation of body temperature .

Modulation of Immune System

Melatonin has pleiotropic actions, which affect the modulation of the immune system .

Cardiovascular System

Melatonin also affects the cardiovascular system .

Neuroprotection

Melatonin achieves neuroprotection by scavenging free radicals .

Dietary Supplement

Melatonin (N-acetyl-5-methoxytryptamine) is widely used around the world as a dietary supplement . It is used as a sleep aid supplement, a mild tranquilizer, a generalist antioxidant, and an anticancer and anti-aging component, among others .

Alternative to Synthetic Melatonin

Melatonin from microorganisms, algae, and plants is being considered as possible alternatives to synthetic melatonin . The pros and cons of obtaining melatonin from these sources are being analyzed, as well as the advantages of natural melatonin, avoiding unwanted chemical by-products from the chemical synthesis of melatonin .

Wirkmechanismus

Target of Action

5-Amino-N-acetyltryptamine, also known as Melatonin (5-methoxy-N-acetyltryptamine), primarily targets the melatonin receptors MT1 and MT2 . These receptors are G protein-coupled receptors abundantly found in various brain regions . The receptor-mediated actions of melatonin play crucial roles in the functions of the central nervous system .

Mode of Action

5-Amino-N-acetyltryptamine interacts with its targets, the melatonin receptors MT1 and MT2, to exert its effects . It acts as a powerful MT1/MT2 partial agonist in the sub-micromolar range . This interaction with the receptors leads to various physiological responses.

Biochemical Pathways

The synthesis of 5-Amino-N-acetyltryptamine involves several steps . It starts from the amino acid tryptophan, which is first hydroxylated to 5-hydroxytryptophan by tryptophan-5-hydroxylase. This is then decarboxylated to serotonin (5-hydroxytryptamine) by the aromatic amino acid decarboxylase (AADC). The serotonin undergoes acetylation by the arylalkylamine N-acetyltransferase (NAT) which gives N-acetylserotonin, followed by methylation with hydroxy-indole O-methyltransferase to give N-acetyl-5-methoxytryptamine or melatonin .

Pharmacokinetics

The secretion of 5-Amino-N-acetyltryptamine is influenced by the alternation of day and night and by environmental factors . It is secreted mainly by the pineal gland during the dark cycle in accordance with the 24-h sleep cycle . Once secreted, it enters into the blood circulatory system through which it travels to and acts on different regions of the body to achieve desirable physiological responses .

Result of Action

The molecular and cellular effects of 5-Amino-N-acetyltryptamine’s action are diverse. It plays important physiological roles in sleep, anxiety, pain, and circadian rhythm . It might also be involved in the pathogenesis of a number of neurodegenerative diseases including Alzheimer’s disease, Parkinson’s disease, and Huntington’s disease .

Action Environment

The action, efficacy, and stability of 5-Amino-N-acetyltryptamine are influenced by environmental factors. Its secretion is influenced by the alternation of day and night and by environmental factors . Light inhibits the production whereas darkness stimulates it . This highlights the importance of the environmental context in the action of 5-Amino-N-acetyltryptamine.

Eigenschaften

IUPAC Name |

N-[2-(5-amino-1H-indol-3-yl)ethyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O/c1-8(16)14-5-4-9-7-15-12-3-2-10(13)6-11(9)12/h2-3,6-7,15H,4-5,13H2,1H3,(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHBKRHCDWOOOIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCCC1=CNC2=C1C=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70627804 | |

| Record name | N-[2-(5-Amino-1H-indol-3-yl)ethyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70627804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Amino-N-acetyltryptamine | |

CAS RN |

393835-65-9 | |

| Record name | N-[2-(5-Amino-1H-indol-3-yl)ethyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70627804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-[2-(5-amino-1H-indol-3-yl)ethyl]acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.